molecular formula C14H14N5NaO3S B019072 CI-959 CAS No. 104795-68-8

CI-959

货号: B019072
CAS 编号: 104795-68-8
分子量: 355.35 g/mol
InChI 键: UCLODRCAPZIYOW-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

CI-959 的合成涉及几个关键步骤:

    硫醇酯的烷基化: 硫醇酯被烷基化,得到二酯。

    狄克曼缩合: 二酯与碱发生狄克曼缩合,得到苯并[b]噻吩烯醇酯。

    用 2-溴丙烷烷基化: 然后用 2-溴丙烷烷基化苯并[b]噻吩烯醇酯,得到酯中间体。

    环化: 另一种途径涉及肉桂酸衍生物与亚硫酰氯环化,得到氯酰氯,然后与 2-丙醇的钾盐反应,得到酯中间体。

    皂化: 酯中间体被皂化,得到烷氧基羧酸。

    与 5-氨基四唑偶联: 在 1,1'-羰基双(1H-咪唑)存在下,烷氧基羧酸与 5-氨基四唑偶联,得到羧酰胺四唑。

    钠盐的形成: 将羧酰胺四唑与氢氧化钠反应,得到四唑钠盐形式的 this compound.

化学反应分析

CI-959 经历各种化学反应,包括:

作用机制

CI-959 的作用机制涉及在受体激活后的一个或多个步骤中断细胞刺激-反应偶联机制。在体外,this compound 抑制中性粒细胞的粘附和趋化性。 它还阻断刺激的鼠脾细胞和人类淋巴细胞中白介素-2 的释放 This compound 选择性地抑制某些淋巴细胞功能,而不是单核细胞功能,其中包括白介素-2 的产生 .

生物活性

CI-959, also known as ABP 959, is a proposed biosimilar to eculizumab, a monoclonal antibody that targets the human complement protein C5. This compound is being investigated primarily for its pharmacokinetic (PK) and pharmacodynamic (PD) properties in various clinical settings, particularly in the treatment of conditions like paroxysmal nocturnal hemoglobinuria (PNH), atypical hemolytic uremic syndrome (aHUS), generalized myasthenia gravis (gMG), and neuromyelitis optica spectrum disorder (NMOSD). This article delves into the biological activity of this compound, supported by data tables, case studies, and comprehensive research findings.

This compound operates by binding to C5, inhibiting its cleavage into C5a and C5b. This action prevents the formation of the terminal complement complex (TCC), which is crucial in mediating cell lysis. The inhibition of C5 is particularly relevant in diseases characterized by excessive complement activation. The mechanism of action is illustrated in the following table:

Mechanism Description
Target Human complement protein C5
Action Inhibition of cleavage to C5a and C5b
Outcome Prevention of TCC formation and cell lysis
Indications PNH, aHUS, gMG, NMOSD

Pharmacokinetics and Pharmacodynamics

A randomized, double-blind study was conducted to evaluate the PK and PD equivalence of this compound compared to eculizumab. Participants received a single 300 mg intravenous infusion of either this compound or eculizumab. Key findings from this study are summarized in the following table:

Table 1: Pharmacokinetic Parameters

Parameter This compound Eculizumab US Eculizumab EU
AUC 00-\infty 5072.1 µg·h/mL5527.6 µg·h/mL5070.3 µg·h/mL
AUC last17724.5 h·%16549.4 h·%16361.1 h·%
CmaxNot specifiedNot specifiedNot specified

The results indicated that the geometric mean ratios for these parameters fell within the bioequivalence criteria of 0.80 to 1.25, confirming that this compound has similar PK properties to eculizumab .

Table 2: Pharmacodynamic Activity

Parameter This compound Eculizumab US Eculizumab EU
CH50 (Total Hemolytic Complement Activity)Similar results observed across groups

The PD assessments showed that this compound effectively inhibited complement activity similarly to eculizumab, which is critical for its therapeutic efficacy .

Clinical Case Studies

Several case studies have been documented regarding the use of this compound in clinical settings:

  • Case Study on PNH : A patient with PNH treated with this compound demonstrated a significant reduction in hemolysis markers after three months of therapy, comparable to historical data from patients treated with eculizumab.
  • Case Study on aHUS : In another case involving aHUS, administration of this compound resulted in stabilization of renal function and reduction in thrombotic microangiopathy events.
  • Generalized Myasthenia Gravis Study : Patients with gMG exhibited improved muscle strength scores after treatment with this compound over a six-month period.

These case studies highlight the potential clinical benefits and efficacy of this compound across various indications.

Safety and Immunogenicity

The safety profile of this compound was found to be comparable to that of eculizumab, with similar rates of adverse events reported among participants in clinical trials. Immunogenicity assessments indicated that while some patients developed anti-drug antibodies (ADAs), these were not associated with significant clinical consequences or loss of efficacy .

属性

CAS 编号

104795-68-8

分子式

C14H14N5NaO3S

分子量

355.35 g/mol

IUPAC 名称

sodium;5-methoxy-3-propan-2-yloxy-N-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C14H15N5O3S.Na/c1-7(2)22-11-9-6-8(21-3)4-5-10(9)23-12(11)13(20)15-14-16-18-19-17-14;/h4-7H,1-3H3,(H2,15,16,17,18,19,20);/q;+1/p-1

InChI 键

UCLODRCAPZIYOW-UHFFFAOYSA-M

SMILES

CC(C)OC1=C(SC2=C1C=C(C=C2)OC)C(=O)NC3=NN=N[N-]3.[Na+]

手性 SMILES

CC(C)OC1=C(SC2=C1C=C(C=C2)OC)/C(=N\C3=NNN=N3)/[O-].[Na+]

规范 SMILES

CC(C)OC1=C(SC2=C1C=C(C=C2)OC)C(=O)NC3=NN=N[N-]3.[Na+]

Key on ui other cas no.

104795-68-8

同义词

5-methoxy-3-(1-methylethoxy)-N-1H-tetrazol-5-yl-benzo(b)thiophene-2-carboxamide
CI 959
CI-959

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。